5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile
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Overview
Description
5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a chloro group, a nitrophenyl group, and a carbonitrile group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and nitrophenyl groups. The final step involves the addition of the carbonitrile group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted indoles .
Scientific Research Applications
5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the chloro and nitrophenyl groups enhances its binding affinity and specificity. The carbonitrile group may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carboxylic acid
- 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-methyl ester
- 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-amine
Uniqueness
5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
62039-79-6 |
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Molecular Formula |
C15H8ClN3O2 |
Molecular Weight |
297.69 g/mol |
IUPAC Name |
5-chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H8ClN3O2/c16-10-4-5-13-12(7-10)15(14(8-17)18-13)9-2-1-3-11(6-9)19(20)21/h1-7,18H |
InChI Key |
PRJASCJOOQROFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(NC3=C2C=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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